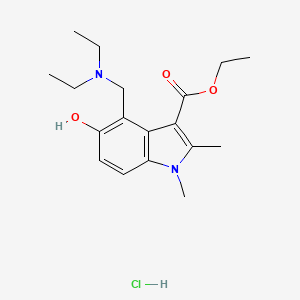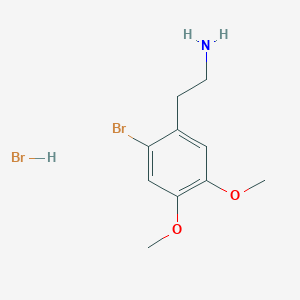
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrobromide is a chemical compound known for its unique structure and properties. It is a derivative of phenethylamine, characterized by the presence of bromine and methoxy groups on the benzene ring. This compound is often used in scientific research due to its interesting chemical and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine typically involves the bromination of 4,5-dimethoxyphenethylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. The process involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4,5-dimethoxyphenethylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces the corresponding amine .
Scientific Research Applications
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic applications, including its use as a model compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as a partial agonist at these receptors, modulating their activity and influencing neurotransmitter release. This interaction is mediated through the binding of the compound to the receptor’s active site, leading to conformational changes that trigger downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A structurally similar compound with similar pharmacological properties.
2,5-Dimethoxy-4-bromophenethylamine: Another related compound with comparable chemical behavior.
Uniqueness
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and pharmacological properties. This uniqueness makes it valuable for research and potential therapeutic applications .
Properties
CAS No. |
164020-79-5 |
|---|---|
Molecular Formula |
C10H15Br2NO2 |
Molecular Weight |
341.04 g/mol |
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)ethylazanium;bromide |
InChI |
InChI=1S/C10H14BrNO2.BrH/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H |
InChI Key |
YCLCCQUDHAHZRK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CCN)Br)OC.Br |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC[NH3+])Br)OC.[Br-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


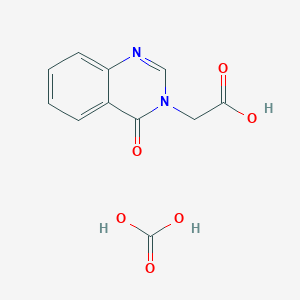
amine hydrobromide](/img/structure/B1652853.png)
![[2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/structure/B1652855.png)
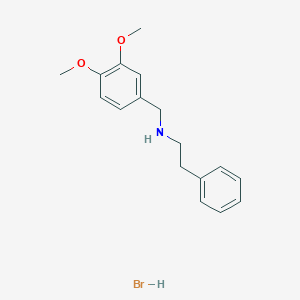
amine hydrobromide](/img/structure/B1652858.png)

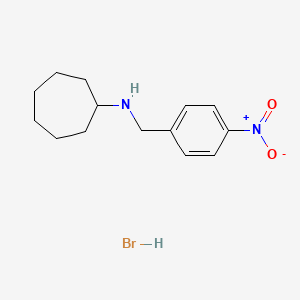
![[3,4,5-Trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1652861.png)
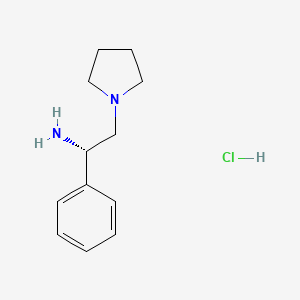
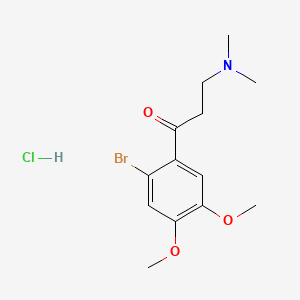
![7-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1652867.png)
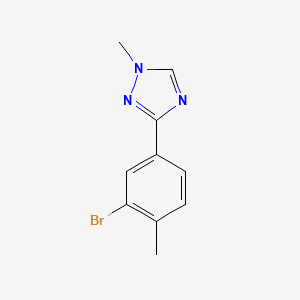
![Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-](/img/structure/B1652873.png)
